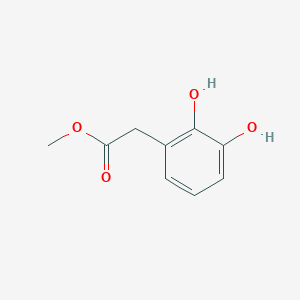

Methyl 2-(2,3-dihydroxyphenyl)acetate

Description

Properties

Molecular Formula |

C9H10O4 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

methyl 2-(2,3-dihydroxyphenyl)acetate |

InChI |

InChI=1S/C9H10O4/c1-13-8(11)5-6-3-2-4-7(10)9(6)12/h2-4,10,12H,5H2,1H3 |

InChI Key |

ZYDXGEDHRLXIPF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C(=CC=C1)O)O |

Origin of Product |

United States |

Isolation and Derivation from Natural Sources

Discovery and Source Organisms

While the specific compound Methyl 2-(2,3-dihydroxyphenyl)acetate has not been prominently reported in the scientific literature as being isolated from Entada phaseoloides or Nigella damascena, isomers of this compound have been identified in these and other species.

Notably, Methyl 2-(2,4-dihydroxyphenyl)acetate has been isolated from the seeds of Nigella damascena, commonly known as love-in-a-mist. researchgate.netmedchemexpress.commedchemexpress.com Nigella damascena is an annual plant belonging to the Ranunculaceae family and is cultivated as an ornamental plant in temperate regions of Europe. researchgate.net Its seeds are known to contain a variety of phytochemicals, including phenolic esters. researchgate.netnih.gov

Entada phaseoloides, a large woody vine, is known to be a rich source of various phenolic compounds, although the presence of Methyl 2-(2,3-dihydroxyphenyl)acetate is not explicitly documented in the provided search results. bohrium.comnih.govresearchgate.net Phytochemical investigations of Entada phaseoloides have led to the isolation of other phenolic acid glucosides from its seeds. nih.gov

Extraction and Purification Methodologies

The extraction and purification of methyl dihydroxyphenylacetate isomers and related phenolic compounds from plant sources typically involve the following steps:

Extraction: The initial step is often the extraction of the plant material (e.g., seeds, stems) with a suitable solvent. Common solvents for extracting phenolic compounds include ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297). bohrium.comresearchgate.netmdpi.com For instance, the ethanolic extract of the stems of Entada phaseoloides has been a subject of study for its phenolic content. bohrium.comnih.govresearchgate.net In some cases, acidified methanol is used, which can lead to the methylation of compounds like chlorogenic acid. mdpi.comnih.gov

Fractionation: The crude extract is often subjected to fractionation using different solvents of varying polarity to separate compounds based on their chemical properties. For example, an ethanol extract might be partitioned between ethyl acetate and water. bohrium.com

Chromatography: Various chromatographic techniques are employed for the purification of the target compounds. These can include:

Column Chromatography: This is a standard method for separating components of a mixture. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and quantification of compounds. nih.govmdpi.com

High-Speed Counter-Current Chromatography (HSCCC): This is another liquid-liquid chromatography technique that has been used for the separation of bioactive compounds from plant extracts. mdpi.com

The purification process for phenolic compounds from Nigella damascena seeds has involved HPLC-UV/MS methods for both qualitative and quantitative analyses. researchgate.netnih.gov For Entada phaseoloides, activity-guided fractionation has been used to isolate antioxidant phenolic compounds. bohrium.comnih.govresearchgate.net

Characterization of Naturally Occurring Isomers and Analogues

The structural elucidation of the isolated compounds is carried out using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

From Nigella damascena seeds, Methyl 2-(2,4-dihydroxyphenyl)acetate has been identified. researchgate.net In addition to this specific ester, other related phenolic compounds have also been isolated from Nigella damascena, including 2,4-dihydroxyphenylacetic acid and 1-O-(2,4-dihydroxy)phenylacetyl glycerol. researchgate.netnih.gov

The following table summarizes some of the naturally occurring dihydroxyphenylacetate isomers and related compounds.

| Compound Name | Isomeric Form | Natural Source(s) | Reference(s) |

| Methyl 2-(2,4-dihydroxyphenyl)acetate | 2,4-dihydroxy | Nigella damascena | researchgate.netmedchemexpress.commedchemexpress.com |

| Methyl 2-(3,4-dihydroxyphenyl)acetate | 3,4-dihydroxy | Not specified in provided results | nih.gov |

| Methyl 2-(3,5-dihydroxyphenyl)acetate | 3,5-dihydroxy | Not specified in provided results | ambeed.com |

It is important to note that various isomers of dihydroxyphenylacetic acid methyl ester exist, with the position of the hydroxyl groups on the phenyl ring determining the specific isomer.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in Methyl 2-(2,3-dihydroxyphenyl)acetate can be determined.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl 2-(2,3-dihydroxyphenyl)acetate displays distinct signals corresponding to each unique proton environment in the molecule. The aromatic region typically shows a complex pattern characteristic of a 1,2,3-trisubstituted benzene (B151609) ring. The aliphatic region features singlets for the methylene and methyl ester protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

The expected signals are:

Aromatic Protons (C4-H, C5-H, C6-H): These protons appear as a set of multiplets in the range of δ 6.6-6.8 ppm. Their specific splitting patterns are a result of spin-spin coupling with adjacent aromatic protons.

Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons of the acetate (B1210297) group is expected around δ 3.6 ppm.

Methyl Protons (-OCH₃): The three protons of the methyl ester group give rise to a sharp singlet, typically observed around δ 3.7 ppm.

Hydroxyl Protons (-OH): The two phenolic hydroxyl protons produce broad singlets that can vary in chemical shift depending on solvent and concentration. They are often found in the range of δ 5.0-6.0 ppm and can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-(2,3-dihydroxyphenyl)acetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H | 6.6 - 6.8 | Multiplet | 3H |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -CH₂- | ~3.6 | Singlet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.

Key expected resonances include:

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing significantly downfield around δ 172 ppm.

Aromatic Carbons (C1-C6): The six aromatic carbons resonate in the typical range of δ 115-146 ppm. The carbons bearing the hydroxyl groups (C2, C3) and the carbon attached to the acetate side chain (C1) show distinct chemical shifts influenced by the electron-donating and -withdrawing effects of the substituents.

Methyl Carbon (-OCH₃): The carbon of the methyl ester group appears upfield, typically around δ 52 ppm.

Methylene Carbon (-CH₂-): The methylene carbon of the acetate group is expected to resonate around δ 41 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 2-(2,3-dihydroxyphenyl)acetate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~172 |

| C2, C3 (Ar, C-OH) | ~145 |

| C1 (Ar, C-CH₂) | ~125 |

| C4, C5, C6 (Ar, C-H) | 115 - 122 |

| -OCH₃ | ~52 |

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are employed to confirm the assignments made from 1D spectra and to establish connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent aromatic protons, helping to definitively assign the signals for H-4, H-5, and H-6 by showing their coupling relationships.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the aromatic proton signals to their corresponding carbon signals (C4-H4, C5-H5, C6-H6), the methylene proton signal to the methylene carbon signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key expected correlations for Methyl 2-(2,3-dihydroxyphenyl)acetate would include:

The methylene protons (-CH₂-) showing a correlation to the ester carbonyl carbon (C=O), the aromatic C1 carbon, and the aromatic C6 carbon.

The methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon (C=O).

The aromatic protons showing correlations to neighboring aromatic carbons, confirming the substitution pattern.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Methyl 2-(2,3-dihydroxyphenyl)acetate (C₉H₁₀O₄), the nominal molecular weight is 182 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 182. Common fragmentation patterns would involve the loss of small, stable molecules or radicals:

Loss of a methoxy radical (-•OCH₃): [M - 31]⁺, resulting in a peak at m/z 151.

Loss of the carbomethoxy group (-•COOCH₃): [M - 59]⁺, leading to a fragment at m/z 123.

McLafferty rearrangement: This could lead to the formation of a methyl acrylate fragment and a dihydroxybenzene radical cation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. The calculated exact mass for C₉H₁₀O₄ is 182.05791 Da.

Table 3: HRMS Data for Methyl 2-(2,3-dihydroxyphenyl)acetate

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₄ |

| Calculated Exact Mass | 182.05791 Da |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of Methyl 2-(2,3-dihydroxyphenyl)acetate would exhibit several key absorption bands.

O-H Stretch: A broad and strong absorption band between 3200-3500 cm⁻¹ indicates the presence of the phenolic hydroxyl groups. The broadness is due to hydrogen bonding.

C-H Stretch (aromatic): A peak or series of peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponds to the C-H stretching of the aromatic ring.

C-H Stretch (aliphatic): Absorptions for the methylene and methyl C-H stretches appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretch: A very strong, sharp absorption band around 1735 cm⁻¹ is characteristic of the ester carbonyl group.

C=C Stretch: Aromatic ring stretching vibrations appear as one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: Strong absorptions corresponding to the C-O stretching of the ester and phenol groups are expected in the 1100-1300 cm⁻¹ region.

Table 4: Characteristic FT-IR Absorption Bands for Methyl 2-(2,3-dihydroxyphenyl)acetate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic -OH | O-H Stretch | 3200 - 3500 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Ester C=O | C=O Stretch | ~1735 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The 2,3-dihydroxyphenyl moiety acts as the primary chromophore in this compound. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol (B145695), is expected to show absorption maxima characteristic of a substituted benzene ring. Phenolic compounds typically exhibit two main absorption bands. For Methyl 2-(2,3-dihydroxyphenyl)acetate, these would likely occur around 220 nm and 275-280 nm. The exact position and intensity of these bands can be influenced by the solvent used.

Table 5: Predicted UV-Vis Absorption Data for Methyl 2-(2,3-dihydroxyphenyl)acetate

| Transition | Predicted λₘₐₓ (nm) | Solvent |

|---|---|---|

| π → π* | ~220 | Methanol/Ethanol |

X-ray Crystallography for Solid-State Structure

To illustrate the type of data that would be obtained from such an analysis, a hypothetical data table is presented below. It is crucial to note that this table is for illustrative purposes only and does not represent actual experimental data for the compound.

Hypothetical X-ray Crystallography Data for Methyl 2-(2,3-dihydroxyphenyl)acetate

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 850.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.420 |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This information is critical for verifying the empirical and molecular formula of a newly synthesized compound. The theoretical elemental composition of Methyl 2-(2,3-dihydroxyphenyl)acetate can be calculated from its molecular formula, C₉H₁₀O₄.

Theoretical Elemental Composition of Methyl 2-(2,3-dihydroxyphenyl)acetate

Carbon (C): 59.34%

Hydrogen (H): 5.53%

Oxygen (O): 35.13%

While no experimental elemental analysis data for Methyl 2-(2,3-dihydroxyphenyl)acetate was found in the searched literature, a typical result would compare the experimentally determined percentages to these theoretical values to confirm the purity and identity of the compound. A hypothetical comparison is provided in the table below for illustrative purposes.

Hypothetical Elemental Analysis Data for Methyl 2-(2,3-dihydroxyphenyl)acetate

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 59.34 | 59.31 |

| Hydrogen (H) | 5.53 | 5.58 |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comnih.govdntb.gov.ua It is widely employed due to its high accuracy in describing structural and spectral properties at a reasonable computational cost. nih.gov DFT calculations for Methyl 2-(2,3-dihydroxyphenyl)acetate would typically be performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govnih.gov

The first step in a computational study is geometry optimization, which involves finding the most stable three-dimensional arrangement of the atoms in a molecule—the structure corresponding to the lowest energy state. nih.govresearchgate.netnih.gov For Methyl 2-(2,3-dihydroxyphenyl)acetate, this process would calculate the optimal bond lengths, bond angles, and dihedral angles between its constituent atoms. The resulting optimized structure represents the most probable conformation of the molecule in its ground state and serves as the foundation for all subsequent property calculations.

Hypothetical Optimized Geometry Parameters for Methyl 2-(2,3-dihydroxyphenyl)acetate Note: The following table is a representation of the type of data that would be generated from a DFT geometry optimization and is not based on actual computational results for this specific molecule.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-C2 (Aromatic) | ~1.40 Å |

| Bond Length | C=O (Ester) | ~1.21 Å |

| Bond Angle | O-C-O (Ester) | ~123° |

| Dihedral Angle | C(Aryl)-C(Aryl)-C(Methylene)-C(Carbonyl) | Variable |

Following geometry optimization, DFT can be used to predict various spectroscopic properties. nih.govnih.govresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These predicted values are then compared to experimental spectra to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to produce a theoretical infrared (IR) spectrum. nih.gov This helps in assigning the vibrational modes of the functional groups present in Methyl 2-(2,3-dihydroxyphenyl)acetate, such as the O-H stretches of the hydroxyl groups, the C=O stretch of the ester, and the C-H vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). nih.gov This calculation provides information on the electronic transitions between molecular orbitals, determining the wavelengths at which the molecule absorbs light.

Hypothetical Predicted Spectroscopic Data Note: This table illustrates the format of predicted spectroscopic data and is not based on actual calculations for Methyl 2-(2,3-dihydroxyphenyl)acetate.

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| IR | Carbonyl Stretch (νC=O) | ~1735 cm⁻¹ |

| UV-Vis | λmax (Electronic Transition) | ~280 nm |

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. dntb.gov.uagrowingscience.com

HOMO: Represents the ability of a molecule to donate an electron. The energy of the HOMO is related to the ionization potential.

LUMO: Represents the ability of a molecule to accept an electron. The energy of the LUMO is related to the electron affinity.

HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and stability of the molecule. irjweb.comyoutube.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.

For Methyl 2-(2,3-dihydroxyphenyl)acetate, the HOMO would likely be localized on the electron-rich dihydroxyphenyl (catechol) ring, while the LUMO might be distributed over the carbonyl group of the ester.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govresearchgate.netmdpi.com This technique is instrumental in structure-based drug design for predicting the interaction between a potential drug molecule and its protein target. mdpi.com

In a docking simulation, Methyl 2-(2,3-dihydroxyphenyl)acetate would be treated as the ligand, and a target protein's binding site would be defined as the receptor. The simulation would explore various possible binding poses of the ligand within the active site. The final, best-ranked pose would be analyzed to identify key non-covalent interactions, such as:

Hydrogen Bonds: Likely involving the two hydroxyl groups of the catechol moiety and the carbonyl oxygen of the ester, which can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: Involving the phenyl ring.

Pi-stacking: Possible interactions between the aromatic ring of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the protein's active site.

Visualization software would be used to generate images of the ligand-protein complex, highlighting these specific interactions. researchgate.net

A primary goal of molecular docking is to estimate the binding affinity, which quantifies the strength of the interaction between the ligand and the protein. researchgate.net Docking programs use scoring functions to calculate a value, typically expressed in kcal/mol, that predicts the free energy of binding. mdpi.com A more negative binding affinity score generally indicates a more stable and favorable interaction. acs.org This predicted affinity helps in ranking potential drug candidates and prioritizing them for further experimental testing.

Research on Molecular Dynamics of Methyl 2-(2,3-dihydroxyphenyl)acetate Remains Unexplored

Despite the growing application of computational chemistry in understanding molecular behavior, dedicated studies on the molecular dynamics of Methyl 2-(2,3-dihydroxyphenyl)acetate are not available in the current scientific literature.

A thorough search of scholarly articles and research databases reveals a significant gap in the computational analysis of Methyl 2-(2,3-dihydroxyphenyl)acetate. Specifically, no studies focusing on its molecular dynamics simulations have been published. This indicates that the dynamic properties, conformational changes, and interaction profiles of this particular chemical compound at an atomic level have not yet been investigated using this powerful computational technique.

Molecular dynamics simulations are a crucial tool in modern chemistry, providing insights into the time-dependent behavior of molecules. These simulations can elucidate complex processes such as protein-ligand binding, conformational flexibility, and solvent effects, which are vital for drug design and materials science.

While computational studies, including Density Functional Theory (DFT) and molecular docking, have been conducted on a wide array of similar compounds—such as other methyl esters and various dihydroxyphenyl derivatives—the specific molecule of Methyl 2-(2,3-dihydroxyphenyl)acetate has not been the subject of such research. The absence of these fundamental computational studies, particularly molecular dynamics simulations, means that there is currently no data available to populate detailed analyses or data tables regarding its simulated molecular behavior.

The lack of research in this area presents an open opportunity for computational chemists. Future studies employing molecular dynamics simulations could provide valuable information on the structural and energetic properties of Methyl 2-(2,3-dihydroxyphenyl)acetate, paving the way for a better understanding of its potential applications.

Chemical Modifications and Analogue Synthesis

Synthesis of Halogenated Derivatives (e.g., brominated compounds)

The introduction of halogen atoms, particularly bromine, onto the phenyl ring of dihydroxyphenyl compounds is a common strategy to alter their electronic properties and biological activity. While direct halogenation of Methyl 2-(2,3-dihydroxyphenyl)acetate is not extensively detailed, related syntheses illustrate the general methodology.

One relevant example is the synthesis of brominated and methoxylated derivatives of methyl phenylacetate (B1230308). The process often begins with the corresponding brominated phenylacetic acid, which is then esterified. For instance, the synthesis of methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate starts from 2-bromo-4,5-dimethoxyphenylacetic acid. chemicalbook.com The esterification is typically achieved via a Fischer esterification reaction, where the carboxylic acid is refluxed in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. chemicalbook.com The reaction mixture is then neutralized, and the product is extracted using an organic solvent like dichloromethane. chemicalbook.comchemicalbook.com This general procedure has been used to produce various brominated methyl phenylacetate derivatives in high yields. chemicalbook.comchemicalbook.com

Research has also led to the synthesis of other halogenated dihydroxyphenyl compounds. For example, (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone has been successfully brominated as part of the development of novel antioxidants. nih.gov Furthermore, specific fluorinated analogues such as Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate have been cataloged, indicating that various halogens can be incorporated into this structural class. bldpharm.com

Table 1: Examples of Synthesized Brominated Methyl Phenylacetate Derivatives chemicalbook.comchemicalbook.com

| Compound Name | Starting Material | Appearance | Yield |

|---|---|---|---|

| Methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate | 2-Bromo-4,5-dimethoxyphenylacetic acid | Brown Oil | 99% |

| Methyl 2-(2-bromo-5-methoxyphenyl)acetate | 2-Bromo-5-methoxyphenylacetic acid | Brown Oil | 99% |

| Methyl 2-(2-bromo-4-methoxyphenyl)acetate | 2-Bromo-4-methoxyphenylacetic acid | Brown Oil | 99% |

Etherification and Esterification of Hydroxyl Groups

The two phenolic hydroxyl groups on Methyl 2-(2,3-dihydroxyphenyl)acetate are primary sites for chemical modification through etherification and esterification reactions.

Etherification involves converting one or both hydroxyl groups (-OH) into ether groups (-OR). This is exemplified by the synthesis of methoxy-substituted analogues like methyl 2-(2-bromo-4,5-dimethoxyphenyl)acetate, where the hydroxyl groups are present as methyl ethers. chemicalbook.comchemicalbook.com This transformation significantly alters the polarity and hydrogen-bonding capacity of the molecule.

Esterification of the phenolic hydroxyls involves reacting them with a carboxylic acid or its derivative to form an ester linkage. The Fischer esterification is a classic method where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com While this method is typically used to synthesize esters from carboxylic acids and alcohols, variations of this and other esterification techniques can be applied to the phenolic hydroxyls of the target compound. masterorganicchemistry.commedcraveonline.com Modern methods utilizing coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also facilitate the esterification of carboxylic acids with alcohols under mild conditions, which could be adapted for this purpose. researchgate.netorganic-chemistry.org These reactions allow for the attachment of various acyl groups, enabling the creation of a wide array of prodrugs or derivatives with modified physicochemical properties.

Development of Diverse Structural Analogues

The development of structural analogues of Methyl 2-(2,3-dihydroxyphenyl)acetate has been pursued by modifying the substitution pattern on the aromatic ring. These analogues include isomers with different placements of the hydroxyl groups and derivatives with additional substituents. The synthesis of these compounds allows for a systematic exploration of how molecular structure affects chemical and biological properties. For example, Methyl 2-(3,4-dihydroxyphenyl)acetate (HOMOVANILLIC ACID METHYL ESTER) and Methyl 3,5-dihydroxyphenylacetate are known isomers. appchemical.comsigmaaldrich.com The synthesis of a fluorinated analogue, Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate, demonstrates the introduction of other functional groups to the phenyl ring. bldpharm.com

Table 2: Selected Structural Analogues of Methyl 2-(dihydroxyphenyl)acetate

| Compound Name | CAS Number | Molecular Formula | Key Structural Difference from Parent Compound |

|---|---|---|---|

| Methyl 2-(3,4-dihydroxyphenyl)acetate appchemical.com | 25379-88-8 | C9H10O4 | Isomer with hydroxyl groups at positions 3 and 4 |

| Methyl 3,5-dihydroxyphenylacetate sigmaaldrich.com | 4724-10-1 | C9H10O4 | Isomer with hydroxyl groups at positions 3 and 5 |

| Methyl 2-(2-fluoro-4,5-dihydroxyphenyl)acetate bldpharm.com | 141523-25-3 | C9H9FO4 | Fluorine atom added at position 2; hydroxyls at 4, 5 |

Synthesis of Metal Complexes with Dihydroxyphenyl Ligands

The catechol moiety (1,2-dihydroxybenzene) present in Methyl 2-(2,3-dihydroxyphenyl)acetate is a well-known and powerful chelating ligand for a variety of metal ions. The two adjacent hydroxyl groups can deprotonate and coordinate to a metal center, forming stable five-membered chelate rings. This property is shared among many dihydroxyphenyl compounds.

The synthesis of such metal complexes typically involves reacting the dihydroxyphenyl ligand with a metal salt in a suitable solvent. For example, transition metal complexes of Schiff bases derived from 2',4'-dihydroxyacetophenone (B118725) have been prepared by refluxing the ligand with metal(II) acetate (B1210297) salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)) in an ethanol (B145695) solution. nih.govresearchgate.net The resulting complexes often precipitate from the reaction mixture and can be isolated by filtration. nih.gov Similar procedures have been used to synthesize complexes with ligands derived from 2,4-dihydroxy benzaldehyde (B42025) and 2-hydroxy-1-naphthaldehyde (B42665), using metal chloride salts. sbmu.ac.iruobaghdad.edu.iq

The analytical data for these complexes, including infrared spectroscopy, indicate that coordination occurs through the deprotonated hydroxyl oxygen atoms. nih.gov The resulting complexes can exhibit various geometries, such as square planar or octahedral, depending on the metal ion and the ligand structure. nih.govresearchgate.net Although specific complexes with Methyl 2-(2,3-dihydroxyphenyl)acetate as the ligand are not detailed in the provided search context, the established reactivity of dihydroxyphenyl groups strongly suggests its capability to form stable complexes with a range of metal ions. nih.govresearchgate.netresearchgate.net

Table 3: Examples of Metal Complexes with Dihydroxyphenyl-Containing Ligands

| Ligand Type | Metal Ions Used | Resulting Complex Geometry (example) |

|---|---|---|

| Schiff base from 2',4'-dihydroxyacetophenone nih.govresearchgate.net | Co(II), Ni(II), Cu(II), Zn(II) | Octahedral (Co(II)), Square Planar (Ni(II), Cu(II)) |

| Schiff base from 2,4-dihydroxy benzaldehyde sbmu.ac.ir | Cu(II), Ni(II), Zn(II) | Square-Planar (Cu(II), Ni(II)), Tetrahedral (Zn(II)) |

| Ligand from 2-hydroxy-1-naphthaldehyde uobaghdad.edu.iq | Ni(II), Cu(II), Zn(II), Cd(II) | 1:1 metal-ligand ratio complexes formed |

In Vitro Biological Activity Studies

Antioxidant and Radical Scavenging Properties

The antioxidant potential of phenolic compounds is a significant area of research. The ability of Methyl 2-(2,3-dihydroxyphenyl)acetate to scavenge free radicals has been evaluated using standard in vitro assays.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate the free-radical scavenging activity of compounds. nih.govnih.gov In these tests, the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH or ABTS radical is measured by a decrease in absorbance, which indicates the concentration of the remaining radical. nih.gov The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the radicals. nih.gov

Table 1: Antioxidant Assay Principles

| Assay | Principle | Measurement |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. nih.gov | Decrease in absorbance at a specific wavelength. nih.gov |

| ABTS | Measures the ability of an antioxidant to scavenge the ABTS radical cation. researchgate.net | Reduction in the color of the ABTS radical cation, measured spectrophotometrically. nih.gov |

Antiviral Activities (e.g., HIV-1 replication, influenza virus)

Following a comprehensive review of published scientific literature, no studies were identified that specifically investigated the in vitro antiviral activities of Methyl 2-(2,3-dihydroxyphenyl)acetate against viruses such as HIV-1 or influenza virus.

Antiplasmodial Activity

A thorough search of scientific databases found no available research detailing the in vitro antiplasmodial activity of Methyl 2-(2,3-dihydroxyphenyl)acetate against Plasmodium species.

Phytotoxicity Studies

There is no specific research available in the scientific literature regarding the direct phytotoxicity of Methyl 2-(2,3-dihydroxyphenyl)acetate.

Anti-aggregation Studies (e.g., Aβ aggregation)

No dedicated studies on the in vitro effects of Methyl 2-(2,3-dihydroxyphenyl)acetate on the aggregation of amyloid-beta (Aβ) peptide were found in the available scientific literature.

Antimicrobial Activities (e.g., antibacterial, antifungal)

Direct studies on the antimicrobial activity of pure Methyl 2-(2,3-dihydroxyphenyl)acetate are limited. However, its parent compound, 2,3-dihydroxyphenylacetic acid, has been identified as a constituent in plant extracts that have demonstrated antimicrobial properties.

One study identified 2,3-dihydroxyphenylacetic acid as one of the phenolic compounds in the essential oil of Salvia officinalis L. (sage). The same study evaluated the antibacterial and antifungal activity of this essential oil against a range of pathogenic and food spoilage microbes. The essential oil exhibited inhibitory activity against all tested microorganisms. The minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values for the Salvia officinalis essential oil are presented below.

Antimicrobial Activity of Salvia officinalis L. Essential Oil Containing 2,3-dihydroxyphenylacetic acid

| Microorganism | Strain Code | MIC (mg/mL) | MBC/MFC (mg/mL) |

|---|---|---|---|

| Bacillus cereus | ATCC 11778 | 0.36 | 0.72 |

| Staphylococcus aureus | ATCC 6538 | 0.72 | 1.45 |

| Listeria monocytogenes | NCTC 7973 | 0.36 | 0.72 |

| Escherichia coli | ATCC 35210 | 0.72 | 1.45 |

| Pseudomonas aeruginosa | ATCC 27853 | 1.45 | 2.90 |

| Salmonella Typhimurium | ATCC 13311 | 0.72 | 1.45 |

| Aspergillus fumigatus | ATCC 1022 | 0.36 | 0.72 |

| Aspergillus ochraceus | ATCC 12066 | 0.36 | 0.72 |

| Aspergillus niger | ATCC 6275 | 0.72 | 1.45 |

| Candida albicans | ATCC 10231 | 0.72 | 1.45 |

| Penicillium funiculosum | ATCC 36839 | 0.36 | 0.72 |

| Penicillium ochrochloron | ATCC 9112 | 0.36 | 0.72 |

| Trichoderma viride | IAM 5061 | 0.36 | 0.72 |

It is important to note that this activity is attributed to the entire essential oil extract, which contains a complex mixture of compounds, and not to 2,3-dihydroxyphenylacetic acid alone.

Cytokine Expression Modulation

A comprehensive search of scientific literature did not yield any studies concerning the in vitro effects of Methyl 2-(2,3-dihydroxyphenyl)acetate on cytokine expression or its modulation.

Enzymatic and Microbial Biotransformation Studies

Microbial Transformation Pathways (e.g., Stappia sp., human microbiota)

The transformation of "Methyl 2-(2,3-dihydroxyphenyl)acetate" by microorganisms is a key area of study. While specific pathways for this exact compound in Stappia sp. are not extensively detailed in the available literature, the metabolic capabilities of this genus for a range of aromatic compounds suggest a potential for its degradation. researchgate.net Stappia isolates are known to be aerobic chemoorganotrophs that can utilize a wide variety of aromatic compounds for growth. researchgate.net

The human gut microbiota plays a crucial role in the metabolism of many dietary polyphenols. While direct studies on "Methyl 2-(2,3-dihydroxyphenyl)acetate" are limited, research on the closely related compound, 3,4-dihydroxyphenylacetic acid (DOPAC), provides insights into potential metabolic routes. DOPAC is a known metabolite of dopamine (B1211576) and is also formed from the microbial fermentation of flavonoids from sources like tea and citrus. hmdb.ca The human microbiota can catabolize polymeric proanthocyanidins (B150500) into smaller phenolic acids, including dihydroxyphenylacetic acid. This suggests that gut microbes possess the enzymatic machinery to process such compounds.

The metabolism of dihydroxyphenylacetic acids in plants has also been studied, with various glycosylated forms being identified in Arabidopsis thaliana. nih.gov This indicates that in plant systems, the core structure is recognized and modified by endogenous enzymes.

Regioselective Oxidation by Microorganisms

Regioselective oxidation, the specific oxidation of a particular position on a molecule, is a powerful tool in biocatalysis. Microorganisms are capable of performing highly specific hydroxylations on aromatic rings. For instance, single-component monooxygenases like hydroxybiphenyl monooxygenase (HbpA) can catalyze the hydroxylation of a broad range of substrates to form catechol products, which are important pharmaceutical synthons. nih.gov

The oxidation of catechol and its derivatives is a well-studied process. nih.gov The enzymatic oxidation of catechols can lead to the formation of quinones and other reactive species. While specific studies on the regioselective oxidation of "Methyl 2-(2,3-dihydroxyphenyl)acetate" are not abundant, the principles of microbial catechol metabolism suggest that the dihydroxyphenyl moiety would be the primary site of oxidative attack. The position of oxidation would be determined by the specific enzymes present in the microorganism. For example, in pseudomonads, the metabolism of naphthalene (B1677914) and salicylate (B1505791) involves either ortho or meta cleavage pathways for catechol, indicating distinct regioselective enzymatic activities. nih.gov

Table 1: Examples of Microbial Regioselective Oxidation of Aromatic Compounds

| Microorganism | Substrate | Key Enzyme Type | Product(s) |

| Pseudomonas putida | Naphthalene | Dioxygenase | cis-1,2-Dihydroxy-1,2-dihydronaphthalene |

| Pseudomonas sp. | Fluorene | Dioxygenase | Fluorene-1,2-diol |

| Brevibacterium sp. | Fluorene | Monooxygenase | Phthalate |

| Arthrobacter protophormiae | 4-Hydroxyphenylacetic acid | Not specified | 3,4-Dihydroxyphenylacetic acid |

This table provides examples of microbial oxidation of various aromatic compounds, illustrating the potential for regioselective transformations.

Biocatalytic Synthesis of Derivatives

Biocatalysis offers an environmentally friendly approach to synthesizing derivatives of "Methyl 2-(2,3-dihydroxyphenyl)acetate". The ester functional group and the dihydroxy-phenyl ring are potential targets for enzymatic modification.

The synthesis of hydroxyalkyl esters of hydroxyphenylacetic acids has been achieved through Fischer esterification, demonstrating a chemical route that could potentially be mimicked by biocatalysts like lipases. mdpi.com Lipases are known to catalyze esterification and transesterification reactions and could be employed to synthesize a variety of esters from "Methyl 2-(2,3-dihydroxyphenyl)acetate" with different alcohol moieties, thereby modifying its physicochemical properties.

Furthermore, the hydroxyl groups on the phenyl ring can be targets for enzymes such as glycosyltransferases, which would attach sugar moieties to the molecule, or methyltransferases.

Table 2: Potential Biocatalytic Reactions for Derivative Synthesis

| Enzyme Class | Reaction Type | Potential Substrate | Potential Product |

| Lipase | Transesterification | Methyl 2-(2,3-dihydroxyphenyl)acetate + Alcohol | Alkyl 2-(2,3-dihydroxyphenyl)acetate |

| Glycosyltransferase | Glycosylation | Methyl 2-(2,3-dihydroxyphenyl)acetate | Glycosylated Methyl 2-(2,3-dihydroxyphenyl)acetate |

| Methyltransferase | Methylation | Methyl 2-(2,3-dihydroxyphenyl)acetate | Methyl 2-(methoxy-hydroxyphenyl)acetate |

This table outlines potential enzymatic reactions that could be used to synthesize derivatives of Methyl 2-(2,3-dihydroxyphenyl)acetate.

Role in Natural Product Biosynthesis (e.g., Flavonoids)

The direct role of "Methyl 2-(2,3-dihydroxyphenyl)acetate" as a natural precursor in flavonoid biosynthesis is not well-established in the literature. Flavonoid biosynthesis typically proceeds through the phenylpropanoid pathway, starting from phenylalanine to produce 4-coumaroyl-CoA, which is a key building block. nih.gov

However, the B-ring of flavonoids, which is often hydroxylated, originates from p-coumaroyl-CoA. The hydroxylation patterns on the B-ring are crucial for the diversity and biological activity of flavonoids. While cinnamic and benzoic acids are the more commonly recognized precursors for the B-ring, the possibility of other phenylacetic acid derivatives being incorporated cannot be entirely ruled out, especially in engineered biosynthetic pathways.

Synthetic biology approaches have demonstrated the potential to produce novel flavonoids by feeding unnatural precursors to engineered microbial systems. nih.govnih.gov For instance, unnatural carboxylic acids have been successfully used to generate new flavanones. nih.gov This suggests that "Methyl 2-(2,3-dihydroxyphenyl)acetate" or its corresponding acid could potentially be utilized by engineered chalcone (B49325) synthases to produce novel flavonoids with a dihydroxyphenyl B-ring. The study of plant secondary metabolism reveals a vast array of compounds and pathways, and it is plausible that dihydroxyphenylacetic acids play roles that are yet to be fully elucidated. youtube.comfrontiersin.orgnih.govyoutube.com

Structure Activity Relationship Sar Investigations

Impact of Substituent Modifications on Biological Activity

The biological activity of Methyl 2-(2,3-dihydroxyphenyl)acetate can be significantly altered by modifying its substituents. These modifications can involve changes to the hydroxyl groups on the catechol ring, alterations to the methyl ester, or the introduction of new substituents onto the aromatic ring.

Modification of the Catechol Moiety: The number and position of hydroxyl groups on the phenyl ring are critical for biological activity, particularly antioxidant capacity. Studies on related phenolic acids have shown that the antioxidant activity is strongly dependent on the number of hydroxyl groups. nih.gov For instance, 3,4,5-trihydroxyphenylacetic acid is a more potent radical scavenger than its dihydroxylated counterparts. nih.gov Methylation or removal of one or both of the hydroxyl groups in the catechol ring would likely lead to a significant reduction in antioxidant activity, as these groups are primary sites for radical scavenging.

Modification of the Ester Group: The nature of the ester group can influence the compound's physicochemical properties and its biological activity. While direct studies on Methyl 2-(2,3-dihydroxyphenyl)acetate are limited, research on other hydroxyphenylacetic acids has shown that varying the length of the alkyl chain in the ester can impact antioxidant efficacy. mdpi.com For example, in a series of hydroxyalkyl esters of 4-hydroxy-3-methoxyphenylacetic acid, an increase in the alkyl chain length led to enhanced antioxidant activity. mdpi.com It is plausible that similar trends would be observed for esters of 2,3-dihydroxyphenylacetic acid. Hydrolysis of the methyl ester to the corresponding carboxylic acid would increase the polarity of the molecule, which could alter its membrane permeability and interaction with different biological targets.

Table 1: Antioxidant Activity of Hydroxyphenylacetic Acids and Their Esters

| Compound | Structure | Antioxidant Activity (DPPH IC50, µM) | Antioxidant Activity (ABTS TEAC, µM) |

| 4-Hydroxyphenylacetic acid | > 200 | 0.13 | |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 11.2 | > 2.00 | |

| 4-Hydroxy-3-methoxyphenylacetic acid | 29.8 | 1.15 | |

| 2-Hydroxyethyl 2-(4-hydroxy-3-methoxyphenyl)acetate | 19.3 | 1.57 | |

| 4-Hydroxybutyl 2-(4-hydroxy-3-methoxyphenyl)acetate | 18.7 | 1.62 | |

| 6-Hydroxyhexyl 2-(4-hydroxy-3-methoxyphenyl)acetate | 18.2 | 1.65 | |

| 8-Hydroxyoctyl 2-(4-hydroxy-3-methoxyphenyl)acetate | 17.8 | 1.68 |

Data adapted from a study on hydroxyphenylacetic acids and their esters. mdpi.com A lower DPPH IC50 value and a higher ABTS TEAC value indicate greater antioxidant activity.

Introduction of Substituents on the Phenyl Ring: Introducing other substituents onto the phenyl ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its biological activity. Electron-donating groups (e.g., alkyl groups) could potentially enhance the antioxidant activity by increasing the electron density on the catechol moiety. Conversely, electron-withdrawing groups (e.g., halogens, nitro groups) might decrease the antioxidant potential. For example, in a study of phenothiazine (B1677639) derivatives, the introduction of electron-withdrawing groups like -Cl and -CF3 increased antiproliferative and anti-MDR activities. epa.gov

Stereochemical Influences on Activity

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds, as biological systems, such as enzymes and receptors, are chiral. nih.gov Enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates.

Methyl 2-(2,3-dihydroxyphenyl)acetate itself is an achiral molecule and therefore does not have enantiomers. However, the introduction of a chiral center, for instance by substitution on the acetate (B1210297) side chain (e.g., at the α-carbon), would result in a chiral molecule. In such cases, it would be expected that the different stereoisomers would display varying levels of biological activity. This is because the spatial arrangement of the atoms would lead to different interactions with the chiral binding sites of biological macromolecules.

While no specific studies on the stereochemical influences of chiral analogs of Methyl 2-(2,3-dihydroxyphenyl)acetate are available, the principle of stereospecificity is well-established. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed stronger analgesic activity than their R-(-) counterparts. nih.gov This highlights that for chiral molecules, one enantiomer (the eutomer) is often significantly more active than the other (the distomer). Therefore, if chiral derivatives of Methyl 2-(2,3-dihydroxyphenyl)acetate were to be synthesized, it would be essential to evaluate the biological activity of the individual stereoisomers.

Preclinical Research Models in Vivo Studies

Nociception Models

No studies were found that investigated the effects of Methyl 2-(2,3-dihydroxyphenyl)acetate or its parent acid in established nociception models, such as the acetic acid-induced writhing test, the capsaicin-induced paw licking test, or the glutamate-induced paw licking test. These models are standard for assessing the potential analgesic properties of a compound by evaluating its ability to reduce pain behaviors in response to chemical stimuli. mdpi.comnih.govnih.gov

Anticonvulsant Activity Models

There is currently no available data on the anticonvulsant activity of Methyl 2-(2,3-dihydroxyphenyl)acetate or 2-(2,3-dihydroxyphenyl)acetic acid from key preclinical screening models. These models include the maximal electroshock (MES) test, which assesses the ability of a compound to prevent the spread of seizures, the subcutaneous pentylenetetrazole (scPTZ) test, which is used to identify compounds that can raise the seizure threshold, and the 6Hz psychomotor seizure test, a model for therapy-resistant partial seizures. nih.govnih.govnih.gov

Assessment of Acute Toxicity in Animal Models

A thorough search for acute toxicity studies of Methyl 2-(2,3-dihydroxyphenyl)acetate and its parent acid in animal models yielded no specific results. Acute toxicity studies are fundamental in preclinical research to determine the potential adverse effects of a single high dose of a substance and to establish a preliminary safety profile. nih.govnih.gov

Analytical Methodologies for Research Applications

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For a polar compound like Methyl 2-(2,3-dihydroxyphenyl)acetate, liquid chromatography is particularly well-suited, while gas chromatography can be employed, often with a derivatization step to enhance volatility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of phenolic compounds. colab.wsakjournals.com Its resolving power is essential when dealing with the complexity of real-world samples that may contain numerous structurally similar phenolics. colab.ws For compounds like Methyl 2-(2,3-dihydroxyphenyl)acetate, reversed-phase HPLC (RP-HPLC) is the most common approach. chromatographyonline.com

A typical HPLC setup involves a C18 stationary phase, which is non-polar. The separation is achieved by using a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). akjournals.comnih.gov To improve peak shape and resolution of phenolic acids and their esters, the mobile phase is often acidified with a small amount of an acid, such as formic acid or acetic acid. akjournals.comchromatographyonline.comnih.gov Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte as it elutes from the column. akjournals.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial gains in resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net This technique utilizes columns packed with smaller particles (typically sub-2 µm), which operates at higher pressures. researchgate.net The result is a dramatic reduction in analysis time and solvent consumption while improving the efficiency of the separation. researchgate.net

The application of UPLC is particularly advantageous for the comprehensive analysis of complex mixtures of phenolics, such as those found in plant extracts or biological samples. researchgate.netchromatographyonline.com A UPLC method for a related compound, 3,4-dihydroxyphenylacetic acid, utilized a C18 column (1.8 µm particle size) with a gradient elution of 0.2% formic acid in water and methanol. nih.gov This approach allows for the rapid and efficient separation of multiple analytes in a single run. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile and thermally stable compounds. Phenolic compounds like Methyl 2-(2,3-dihydroxyphenyl)acetate, which contains polar hydroxyl groups, are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is typically required.

Silylation is a common derivatization technique where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. ijern.comnih.gov This process, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. ijern.comresearchgate.net For example, the analysis of catechol estrogens and other catecholamine-related molecules has been successfully performed using GC after silylation. nih.govnih.gov The separation is typically carried out on a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase. celignis.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), provide a high degree of sensitivity and selectivity, enabling unambiguous identification and quantification of analytes even in complex matrices.

For the analysis of Methyl 2-(2,3-dihydroxyphenyl)acetate and its isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method, particularly after derivatization. The coupling of GC with a mass spectrometer allows for the identification of compounds based on both their retention time and their unique mass fragmentation pattern. ijern.com

Studies on related catechol derivatives have utilized GC-MS for structural elucidation. ijern.comnih.govnih.gov In a typical GC-MS analysis, the derivatized sample is injected into the GC, where it is separated on a capillary column. The eluting compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). celignis.com The fragmentation pattern provides a "fingerprint" for the molecule, which can be compared to spectral libraries for confirmation. ijern.com

| Parameter | Typical Value/Condition | Source(s) |

| Derivatization Reagent | Trimethylsilyl (TMS) ethers (e.g., BSTFA) | ijern.comnih.gov |

| GC Column | Non-polar capillary (e.g., 5% phenyl methyl siloxane) | celignis.com |

| Carrier Gas | Helium | researchgate.net |

| Ionization Mode | Electron Impact (EI) | nih.gov |

| Detection | Mass Spectrometer (monitoring specific ions) | oup.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of HPLC or UPLC with the high selectivity and sensitivity of tandem mass spectrometry. This method is particularly useful for analyzing compounds in complex biological matrices like blood or urine. nih.gov

In LC-MS/MS, after separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations. nih.gov For phenolic compounds, ESI in negative ion mode is often preferred. researchgate.net A method for the related compound 3,4-dihydroxyphenylacetic acid used a C18 column with a mobile phase of 0.2% formic acid and methanol, with detection via positive ion ESI-MS/MS. nih.gov

| Parameter | Typical Value/Condition | Source(s) |

| LC Column | C18 (e.g., 4.6 mm × 150 mm, 1.8 µm) | nih.gov |

| Mobile Phase | A: 0.2% Formic Acid in Water; B: Methanol (Gradient) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), often negative mode for phenolics | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Application | Quantification in complex biological samples (e.g., plasma, urine) | nih.govcriver.com |

Spectrophotometric Quantification Methods (e.g., Folin-Ciocalteu for Total Phenolic Content)

Spectrophotometric methods offer a simpler and more rapid approach for the quantification of total phenolic content in a sample. The most widely used of these is the Folin-Ciocalteu assay. gbiosciences.comnih.gov

This method is based on an oxidation-reduction reaction. gbiosciences.com The Folin-Ciocalteu reagent contains phosphomolybdic and phosphotungstic acid complexes. gbiosciences.comnih.gov In an alkaline environment, provided by a sodium carbonate solution, phenolic compounds reduce these complexes, resulting in the formation of a blue-colored chromophore. gbiosciences.comnih.gov The intensity of the blue color, which is directly proportional to the concentration of phenolic compounds, is measured using a spectrophotometer at a wavelength typically around 760 nm. nih.gov

It is important to note that the Folin-Ciocalteu assay is not specific to any single phenolic compound but rather provides a measure of the total phenolic content. nih.gov The results are typically expressed as equivalents of a standard compound, most commonly gallic acid. gbiosciences.comucdavis.edu The reactivity of different phenolic compounds with the reagent can vary, and other non-phenolic reducing substances, such as sugars and ascorbic acid, can interfere with the measurement, potentially leading to an overestimation of the phenolic content. ucdavis.eduresearchgate.netmdpi.com

Future Research Directions and Emerging Applications

Exploration of Novel Biological Targets

The identification of specific biological targets is a critical step in elucidating the therapeutic potential of any compound. For Methyl 2-(2,3-dihydroxyphenyl)acetate, future research can be directed toward a systematic exploration of its interactions with key protein families. In-silico screening methods, such as those used for predicting targets for other novel acetate (B1210297) derivatives, offer a rational starting point. researchgate.net These computational tools can predict the binding affinity of the compound against a wide array of biological targets.

Potential targets for investigation could include:

Enzyme Families: Enzymes such as kinases, proteases, and lyases are frequently implicated in disease pathways. researchgate.net The catechol moiety of the compound could interact with the active sites of these enzymes, potentially modulating their activity.

G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening against various GPCRs could uncover novel signaling pathways affected by the compound. researchgate.net

Oxidoreductases: Given the antioxidant potential of phenolic compounds, investigating interactions with enzymes like laccase or dioxygenases could be fruitful. The oxidation of catechins, for instance, is a well-studied process involving these types of enzymes. wikipedia.org

This predictive approach, followed by in vitro validation assays, could efficiently identify novel biological targets and pave the way for understanding the compound's mechanism of action in various physiological or pathological contexts.

Development of Advanced Synthetic Strategies

While classical synthetic routes like the acid-catalyzed esterification of the corresponding carboxylic acid can produce Methyl 2-(2,3-dihydroxyphenyl)acetate, the development of more advanced and versatile strategies is a key area for future research. chemicalbook.com Modern organic synthesis offers a toolkit to improve yield, stereoselectivity, and the ability to generate diverse derivatives.

Future synthetic explorations could include:

Protecting Group Chemistry: The two hydroxyl groups on the catechol ring are reactive and may require protection to allow for selective modification at other parts of the molecule. Developing efficient strategies for selective protection and deprotection is crucial for creating analogues. mdpi.com

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed to construct the core phenylacetic acid structure before the final esterification step. mdpi.com This approach allows for the introduction of a wide variety of substituents on the aromatic ring, facilitating the creation of a chemical library for structure-activity relationship (SAR) studies.

Divergent Synthesis: A divergent strategy could be developed where a common, late-stage intermediate is used to generate a range of structurally related meroterpenoids and other complex natural products. mdpi.com Applying this concept would enable the efficient production of a family of compounds based on the Methyl 2-(2,3-dihydroxyphenyl)acetate scaffold.

Flow Chemistry: Utilizing continuous flow reactors could offer improved control over reaction parameters (temperature, pressure, reaction time), potentially leading to higher yields, better purity, and safer handling of reactive intermediates, representing a significant advancement over traditional batch processing.

Integration of Multi-Omics Data for Mechanism Elucidation

To gain a holistic understanding of the biological effects of Methyl 2-(2,3-dihydroxyphenyl)acetate, an integration of multiple "omics" datasets is a powerful future direction. This approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the molecular perturbations induced by the compound within a biological system. nih.govnih.gov

A multi-omics framework could be applied as follows:

Transcriptomics: After treating cells or tissues with the compound, RNA sequencing can identify all genes that are differentially expressed, revealing which signaling and metabolic pathways are activated or suppressed.

Proteomics: Label-free quantitative proteomics can identify and quantify thousands of proteins, highlighting changes in protein expression that may not be apparent at the transcript level. nih.gov This can reveal post-translational modifications and provide direct evidence of changes in functional machinery.

Metabolomics: Non-targeted metabolomics can detect changes in the levels of small-molecule metabolites, providing a real-time snapshot of the cell's physiological state and identifying specific metabolic nodes affected by the compound. nih.gov

By integrating these data layers, researchers can build correlative networks and prioritize key molecular pathways. nih.gov For example, studies on other complex diseases have used this approach to identify the importance of glutathione (B108866) metabolism and compromised lysosomal function, insights that would be difficult to obtain from a single data type. nih.gov This systems-biology approach can uncover novel mechanisms of action and identify robust biomarkers of the compound's activity.

Applications in Specialized Chemical Synthesis

Beyond its own potential biological activity, Methyl 2-(2,3-dihydroxyphenyl)acetate can serve as a valuable building block in specialized chemical synthesis. The catechol functional group is particularly useful for a range of applications.

Emerging applications in synthesis include:

Precursor for Complex Natural Products: The compound can be used as a starting material or key intermediate in the total synthesis of more complex molecules, such as isocoumarin (B1212949) derivatives related to natural products like feralolide. nih.gov

Ligand Synthesis: The catechol moiety is an excellent bidentate ligand for a variety of metal ions. The compound could be used to synthesize specialized ligands for applications in catalysis, materials science, or as chelating agents.

Polymer Chemistry: Catechol-containing monomers can be polymerized or grafted onto surfaces to create materials with unique properties, such as underwater adhesives, antioxidant coatings, or redox-active polymers. The Methyl 2-(2,3-dihydroxyphenyl)acetate structure could be incorporated into polymer backbones to impart these functionalities.

Scaffold for Medicinal Chemistry: The molecule provides a simple and effective scaffold for the development of compound libraries. The hydroxyl and ester groups can be readily modified to explore how different functionalizations affect binding to biological targets. mdpi.com

Bioproduction and Sustainable Sourcing

Developing sustainable methods for producing chemicals is of growing importance. Future research could focus on finding natural sources of Methyl 2-(2,3-dihydroxyphenyl)acetate or engineering biological systems for its production.

Aromatic compounds are often plant secondary metabolites. For instance, related compounds like methyl 2,5-dihydroxyphenylacetate have been isolated from the kernel of Entada phaseoloides. researchgate.net This suggests two primary avenues for sustainable sourcing:

Natural Product Isolation: A systematic screening of plant extracts, particularly from species known to produce phenolic compounds, could lead to the discovery of a natural source for Methyl 2-(2,3-dihydroxyphenyl)acetate or its parent acid. researchgate.netresearchgate.net

Metabolic Engineering and Synthetic Biology: The biosynthetic pathways for plant-derived phenolics, such as flavonoids and catechins, are increasingly well understood. wikipedia.org Key enzymes from these pathways could be identified and introduced into microbial hosts like Escherichia coli or Saccharomyces cerevisiae. By engineering these microbes with the necessary genetic circuits, it may be possible to develop a fermentation-based process to produce the compound from simple feedstocks like glucose. This would offer a scalable, cost-effective, and environmentally friendly alternative to traditional chemical synthesis. Furthermore, understanding how microorganisms degrade related compounds like catechin (B1668976) can inform studies on the biotransformation and environmental fate of Methyl 2-(2,3-dihydroxyphenyl)acetate. wikipedia.org

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2,3-dihydroxyphenyl)acetate, and how can reaction conditions be optimized?

Methyl 2-(2,3-dihydroxyphenyl)acetate is typically synthesized via esterification of 2-(2,3-dihydroxyphenyl)acetic acid with methanol under acidic catalysis. Key considerations include:

- Protection of phenolic hydroxyl groups : To prevent unwanted side reactions, protecting groups like acetyl or benzyl may be employed during synthesis .

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or enzyme-mediated esterification can influence yield and purity.

- Reaction monitoring : Techniques like TLC or HPLC are critical to track reaction progress and optimize time/temperature parameters .

Q. What analytical methods are recommended for characterizing Methyl 2-(2,3-dihydroxyphenyl)acetate?

Structural confirmation and purity assessment require a multi-technique approach:

- NMR spectroscopy : ¹H and ¹³C NMR identify ester and aromatic protons, with phenolic hydroxyls typically appearing as broad singlets (δ 8–10 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₉H₁₀O₄: calc. 194.0579) .

- X-ray crystallography : For unambiguous structural determination, single-crystal X-ray diffraction resolves bond angles and spatial configuration .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation of the ester and catechol moieties .

- Safety protocols : Use gloves and fume hoods to avoid dermal/ocular exposure. In case of accidental contact, rinse with water and consult safety guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of Methyl 2-(2,3-dihydroxyphenyl)acetate?

Discrepancies in yields (e.g., 12% vs. 42% for related compounds) often stem from:

- Substrate purity : Impurities in starting materials (e.g., dihydroxyphenylacetic acid) can inhibit reaction efficiency .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but increase side reactions.

- Post-synthetic workup : Techniques like column chromatography or recrystallization impact recovery rates. Systematic optimization via Design of Experiments (DoE) is recommended .

Q. What mechanistic insights exist for the compound’s role in biochemical pathways?

The catechol moiety enables interactions with metal ions and redox-active enzymes:

- Antioxidant activity : Assess via DPPH radical scavenging assays; the compound’s hydroxyl groups donate electrons to neutralize free radicals .

- Enzyme inhibition studies : Use kinetic assays (e.g., Michaelis-Menten plots) to evaluate inhibition of tyrosinase or catechol-O-methyltransferase (COMT), leveraging its structural similarity to natural substrates .

Q. How can researchers address challenges in synthesizing analogs with enhanced bioavailability?

- Structural modifications : Introduce lipophilic groups (e.g., methyl or fluoro substituents) to improve membrane permeability .

- Prodrug strategies : Convert the ester to a hydrolyzable prodrug (e.g., phosphate ester) for targeted release in vivo .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide analog design .

Q. What methodologies are suitable for studying its stability under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Catechol esters are prone to hydrolysis at alkaline pH .

- Metabolic stability assays : Use liver microsomes or hepatocyte models to assess cytochrome P450-mediated oxidation .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting spectroscopic data for this compound?

- NMR discrepancies : Aromatic proton splitting patterns may vary due to solvent or temperature. Compare data with computational predictions (e.g., ACD/Labs NMR simulator) .

- MS anomalies : Isotopic peaks or adduct formation (e.g., [M+Na]⁺) require careful deconvolution. Validate with high-resolution instruments .

Q. What strategies mitigate interference from the catechol group in UV-Vis assays?

The catechol moiety absorbs strongly at ~280 nm, which can overlap with assay signals. Solutions include:

- Derivatization : React with boronate or phenylboronic acid to form non-absorbing complexes .

- Background subtraction : Use blank samples containing only the catechol group to isolate target signals .

Application-Oriented Questions

Q. How can Methyl 2-(2,3-dihydroxyphenyl)acetate serve as a precursor in drug discovery?

Its structure is a scaffold for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.